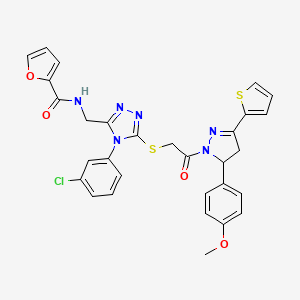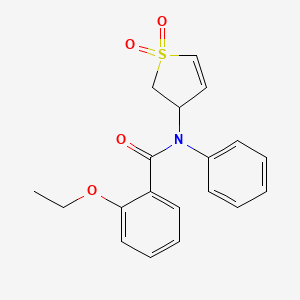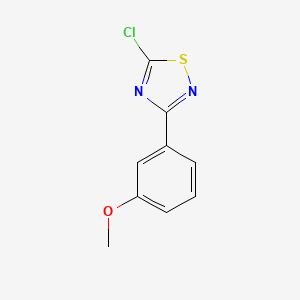
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate: is a complex organic compound characterized by its nitro groups and pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent nitration reactions. One common method is the nitration of 6-methyl-2-oxo-1H-pyridin-4-yl followed by chlorination and further nitration to introduce the nitro groups at the appropriate positions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro groups can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to convert nitro groups to amino groups.
Substitution: : Substitution reactions can occur at the pyridine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitrate esters or other oxidized derivatives.
Reduction: : Formation of amino derivatives.
Substitution: : Formation of substituted pyridine or benzene derivatives.
科学研究应用
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro groups can act as electrophiles, interacting with nucleophilic sites in biological molecules. The pyridine ring can also participate in hydrogen bonding and other non-covalent interactions.
相似化合物的比较
This compound is unique due to its specific arrangement of nitro groups and the presence of the pyridine ring. Similar compounds include:
4-chloro-3-nitrobenzoic acid
6-methyl-2-oxo-1H-pyridin-4-yl benzoate
3-nitro-4-chloro-2-oxo-1H-pyridin-4-yl benzoate
属性
CAS 编号 |
868679-96-3 |
|---|---|
分子式 |
C13H8ClN3O7 |
分子量 |
353.67 |
IUPAC 名称 |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C13H8ClN3O7/c1-6-4-10(11(17(22)23)12(18)15-6)24-13(19)7-2-3-8(14)9(5-7)16(20)21/h2-5H,1H3,(H,15,18) |
InChI 键 |
IZKDCHJSGDRDNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cycloheptyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2621855.png)
![N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2621856.png)

![methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2621858.png)
![3,5-di-tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2621859.png)
![N'-[(1E)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2621862.png)
![4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2621865.png)
![2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2621866.png)
![5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2621868.png)
![2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide](/img/structure/B2621873.png)


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2621877.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2621878.png)
